1-(Thiazol-2-yl)prop-2-en-1-ol

Quality Control Purity Analysis Reproducibility

Select 1-(Thiazol-2-yl)prop-2-en-1-ol (CAS 112969-95-6) for your oncology hit-to-lead programs. This allylic alcohol building block delivers a balanced drug-likeness profile (LogP 1.36, MW 141.19) and demonstrated low-µM activity against breast, liver, and gastric cancer cell lines. The reactive allylic alcohol handle enables rapid parallel derivatization into ketones, saturated alcohols, or conjugate addition products, accelerating your SAR exploration. With commercial availability at ≥97% purity and batch-specific QC (NMR, HPLC, GC), you eliminate impurity-related variability in biological replicates, ensuring reproducible data in every compound library synthesis cycle.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 112969-95-6
Cat. No. B046266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)prop-2-en-1-ol
CAS112969-95-6
Synonyms2-Thiazolemethanol, -alpha--ethenyl-
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESC=CC(C1=NC=CS1)O
InChIInChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h2-5,8H,1H2
InChIKeyWKUOSZBLFAKIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiazol-2-yl)prop-2-en-1-ol (CAS 112969-95-6): A Thiazole-Based Allylic Alcohol for Medicinal Chemistry and Organic Synthesis


1-(Thiazol-2-yl)prop-2-en-1-ol (CAS 112969-95-6) is a heterocyclic allylic alcohol featuring a thiazole ring directly attached to a prop-2-en-1-ol moiety. With a molecular formula of C6H7NOS and a molecular weight of 141.19 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis . The compound is commercially available at 97% purity with batch-specific QC data (NMR, HPLC, GC) , and its computed physicochemical properties—LogP 1.36 and PSA 61.36 Ų—position it favorably for drug-likeness evaluations .

Why Simple Thiazole Substitution Fails: The Critical Role of the Allylic Alcohol Moiety in 1-(Thiazol-2-yl)prop-2-en-1-ol


Thiazole-containing compounds exhibit broad biological activity, but direct substitution with structurally similar analogs (e.g., saturated alcohols, benzothiazoles, or aryl-substituted derivatives) is not valid without performance verification. The allylic alcohol group in 1-(Thiazol-2-yl)prop-2-en-1-ol imparts unique reactivity for downstream functionalization (oxidation to ketones, reduction to saturated alcohols) and contributes to a distinct physicochemical profile (lower molecular weight, balanced LogP) compared to larger or more lipophilic analogs [1]. Class-level SAR studies confirm that even subtle modifications to the thiazole alcohol moiety can alter in vitro potency by orders of magnitude [2].

Quantitative Differentiation Evidence for 1-(Thiazol-2-yl)prop-2-en-1-ol: Comparative Data for Informed Scientific Procurement


Batch-to-Batch Consistency: 97% Purity with NMR, HPLC, and GC Verification

1-(Thiazol-2-yl)prop-2-en-1-ol is supplied at a standard purity of 97%, with each batch accompanied by NMR, HPLC, and GC analytical reports . In contrast, many generic thiazole alcohol analogs are offered at 95% purity without batch-specific QC . The higher certified purity reduces the need for in-house purification steps, ensuring more reproducible synthetic and biological outcomes.

Quality Control Purity Analysis Reproducibility

Favorable Drug-Likeness Profile: Lower Molecular Weight and Balanced Lipophilicity Versus Larger Analogs

1-(Thiazol-2-yl)prop-2-en-1-ol exhibits a molecular weight of 141.19 g/mol and a computed LogP of 1.36 . In comparison, the benzothiazole analog 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol has a MW of 191.25 g/mol and an estimated LogP ~2.5 [1], while the phenyl-substituted analog (E)-3-phenyl-1-(thiazol-2-yl)-prop-2-en-1-ol has a MW of 217.29 g/mol and a LogP of 2.89 [2]. The lower MW and moderate LogP of the target compound align more closely with Lipinski's Rule of Five, suggesting superior passive permeability and oral bioavailability potential.

Physicochemical Properties Drug-likeness Lipophilicity

Synthetic Versatility: Allylic Alcohol as a Branch Point for Chemical Diversification

The allylic alcohol moiety in 1-(Thiazol-2-yl)prop-2-en-1-ol serves as a reactive handle for diverse synthetic transformations: oxidation yields the corresponding α,β-unsaturated ketone (1-(Thiazol-2-yl)prop-2-en-1-one), while reduction affords the saturated alcohol (1-(Thiazol-2-yl)propan-1-ol) [1]. In contrast, saturated analogs like 1-(Thiazol-2-yl)propan-1-ol lack the alkene functionality required for further conjugation or cycloaddition reactions . This differential reactivity enables the target compound to serve as a privileged intermediate for generating focused libraries of thiazole-containing molecules.

Synthetic Chemistry Functional Group Transformations Chemical Diversification

Antiproliferative Activity: IC50 Values in the Low Micromolar Range Against Cancer Cell Lines

1-(Thiazol-2-yl)prop-2-en-1-ol demonstrates antiproliferative activity against multiple human cancer cell lines: IC50 values of 5.0 µM (MDA-MB-231, breast cancer), 4.6 µM (SK-Hep-1, liver cancer), and 6.3 µM (NUGC-3, gastric cancer) . While direct head-to-head data for exact structural analogs are not available, these values are comparable to other thiazole-based anticancer agents reported in the literature (e.g., IC50 6.8–8.0 µM against HepG2 for substituted thiazoles) [1]. The consistent activity across cell lines suggests a potential scaffold for further optimization.

Anticancer Activity Cytotoxicity Cell-Based Assay

Optimal Application Scenarios for 1-(Thiazol-2-yl)prop-2-en-1-ol in Research and Industrial Settings


Medicinal Chemistry Lead Optimization

Researchers seeking a thiazole-containing scaffold with favorable drug-like properties (MW 141.19, LogP 1.36) can use this compound as a core for SAR studies. The allylic alcohol provides a site for further derivatization, enabling rapid exploration of chemical space around the thiazole ring. Batch-specific QC ensures that biological replicates are not confounded by impurity variations .

Chemical Library Synthesis

The allylic alcohol functionality allows the compound to serve as a versatile intermediate for generating diverse thiazole-containing libraries. Oxidation, reduction, and alkene functionalization can be performed in parallel, yielding ketone, saturated alcohol, and conjugate addition products [1]. The commercial availability of high-purity starting material reduces purification bottlenecks in library production.

Anticancer Drug Discovery

The compound's low micromolar IC50 values against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines support its use as a hit scaffold in oncology programs . Its activity profile, combined with a balanced physicochemical property set, makes it a suitable starting point for further optimization of potency and selectivity.

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